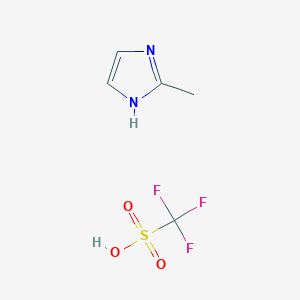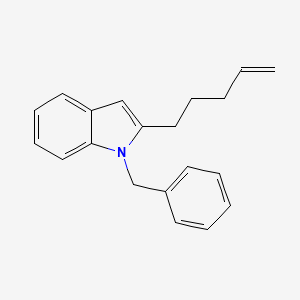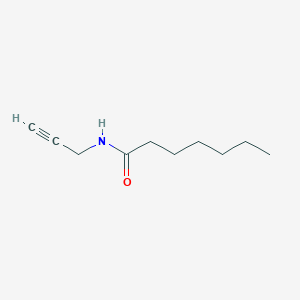
Trifluoromethanesulfonic acid--2-methyl-1H-imidazole (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is a compound formed by the combination of trifluoromethanesulfonic acid and 2-methyl-1H-imidazole in a 1:1 molar ratio. Trifluoromethanesulfonic acid is known for its strong acidity and is widely used in organic synthesis as a catalyst. 2-methyl-1H-imidazole is a heterocyclic compound with applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) typically involves the direct reaction of trifluoromethanesulfonic acid with 2-methyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3SO3H+C4H6N2→CF3SO3H⋅C4H6N2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of high-quality reagents and controlled environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions typically yield acylated derivatives of the starting materials .
Scientific Research Applications
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reactive intermediates, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
2-methyl-1H-imidazole: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is unique due to the combination of the strong acidity of trifluoromethanesulfonic acid and the versatile reactivity of 2-methyl-1H-imidazole. This combination enhances its catalytic properties and broadens its range of applications in various fields .
Properties
CAS No. |
869728-20-1 |
|---|---|
Molecular Formula |
C5H7F3N2O3S |
Molecular Weight |
232.18 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H6N2.CHF3O3S/c1-4-5-2-3-6-4;2-1(3,4)8(5,6)7/h2-3H,1H3,(H,5,6);(H,5,6,7) |
InChI Key |
QEDSJDZDBAIVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)

![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)


![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)

